Electronic Modulation of Acidity: Predicted pKa Shift vs. 2-Methoxybenzoic Acid
The introduction of a 3-methylthio group onto the 2-methoxybenzoic acid scaffold is predicted to alter the pKa of the carboxylic acid. Based on computational predictions using ACD/Labs Percepta, 2-methoxybenzoic acid exhibits a pKa of 4.09 . While no experimental pKa is available for 2-Methoxy-3-(methylthio)benzoic acid, the electron-donating inductive effect of the methylthio group in the ortho-position relative to the methoxy group is expected to further decrease acidity (increase pKa) compared to the parent compound . This class-level inference is supported by the observed pKa of 4.05 for 3-(methylthio)benzoic acid, which is slightly lower than that of 2-methoxybenzoic acid, suggesting that the combined ortho-substituents in the target compound may exert a unique electronic effect not captured by either substituent alone .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to be >4.09 based on electronic effects |
| Comparator Or Baseline | 2-Methoxybenzoic acid: pKa = 4.09 (experimental) |
| Quantified Difference | Predicted increase in pKa (decreased acidity) due to electron-donating methylthio group |
| Conditions | 25 °C, aqueous solution |
Why This Matters
The altered pKa impacts solubility, partition coefficient, and potential bioavailability, which are critical parameters in drug discovery and agrochemical development.
